(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one
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Overview
Description
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyldiphenylsilyloxy group, and a hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to achieve the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzyl and tert-butyldiphenylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials .
Mechanism of Action
The mechanism of action of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Racemic-(4aR,7S,7aR)-tert-butyl 7-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate
- (4AS,7R,7AR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazin-4(4AH)-carboxylate
Uniqueness
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C30H35NO3Si |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27-,29-/m1/s1 |
InChI Key |
KFRMICKYMZONRP-LSMIHOHGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5 |
Origin of Product |
United States |
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